Potassium 2-(1'-ethoxy)ethoxypropionate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

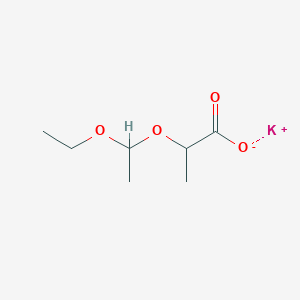

Potassium 2-(1’-ethoxy)ethoxypropionate, also known as potassium O-(1’ethoxy)ethoxypropanoate or 1-ethoxyethyl ether of potassium lactate, is a chemical compound with the molecular formula C7H13O4K and a molecular weight of 200.28 g/mol . It is commonly used as a flavoring agent in the food industry .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of potassium 2-(1’-ethoxy)ethoxypropionate typically involves the reaction of potassium lactate with ethylene oxide under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization .

Industrial Production Methods: In industrial settings, the production of potassium 2-(1’-ethoxy)ethoxypropionate follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is often subjected to rigorous quality control measures to meet industry standards .

化学反応の分析

Types of Reactions: Potassium 2-(1’-ethoxy)ethoxypropionate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often require catalysts or specific reagents like halogens or acids.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

科学的研究の応用

Key Properties

- Molecular Formula : C₈H₁₅KO₃

- Molecular Weight : 182.3 g/mol

- Appearance : Slightly yellow, glassy solid

- Solubility : Soluble in water and organic solvents

Solvent in Coatings and Inks

Potassium 2-(1'-ethoxy)ethoxypropionate serves as an effective solvent in the formulation of coatings and inks. Its low toxicity and high solvency power allow for smooth application and curing of paints, varnishes, and printing inks. The compound's ability to reduce surface tension enhances the flow and leveling properties of coatings, leading to improved aesthetic qualities.

| Application Area | Benefits |

|---|---|

| Paints | Enhances flow and leveling |

| Inks | Improves solubility and drying time |

| Coatings | Reduces surface imperfections |

Textile Industry

In the textile industry, this compound is utilized as a penetration enhancer in dyeing processes. It aids in the uniform distribution of dyes on fabrics, ensuring vibrant colors and reduced fading.

Cosmetics and Personal Care Products

This compound is incorporated into formulations for cosmetics due to its emulsifying properties. It helps stabilize emulsions, making it a common ingredient in lotions, creams, and hair care products.

Biochemical Studies

Research has demonstrated that this compound can act as a reagent in biochemical assays. Its role as a solvent facilitates the extraction of bioactive compounds from plant materials, making it valuable in pharmacognosy studies.

Case Study: Extraction of Flavonoids

A study conducted on the extraction efficiency of flavonoids from various plant sources revealed that using this compound significantly improved yield compared to traditional solvents. This highlights its potential as a green solvent alternative in natural product research.

Environmental Applications

The compound's low toxicity makes it suitable for environmental applications, such as bioremediation processes where it can help solubilize pollutants for easier degradation by microorganisms.

作用機序

The mechanism of action of potassium 2-(1’-ethoxy)ethoxypropionate involves its interaction with specific molecular targets and pathways. In biochemical assays, it can act as a substrate for enzymes, influencing their activity and kinetics. In the food industry, its flavoring properties are attributed to its ability to interact with taste receptors, enhancing the sensory experience .

類似化合物との比較

Potassium lactate: A related compound with similar properties but lacks the ethoxy group.

Sodium 2-(1’-ethoxy)ethoxypropionate: Similar in structure but with sodium instead of potassium.

Ethyl lactate: An ester of lactic acid with similar applications in the food and pharmaceutical industries.

Uniqueness: Potassium 2-(1’-ethoxy)ethoxypropionate is unique due to its specific structural features, which confer distinct chemical and physical properties. Its ethoxy group enhances its solubility and reactivity, making it a valuable compound in various applications .

特性

CAS番号 |

100743-68-8 |

|---|---|

分子式 |

C7H13KO4 |

分子量 |

200.27 g/mol |

IUPAC名 |

potassium;2-(2-ethoxyethoxy)propanoate |

InChI |

InChI=1S/C7H14O4.K/c1-3-10-4-5-11-6(2)7(8)9;/h6H,3-5H2,1-2H3,(H,8,9);/q;+1/p-1 |

InChIキー |

BCRJMPAOSQNFJU-UHFFFAOYSA-M |

SMILES |

CCOC(C)OC(C)C(=O)[O-].[K+] |

異性体SMILES |

CCOCCOC(C)C(=O)[O-].[K+] |

正規SMILES |

CCOCCOC(C)C(=O)[O-].[K+] |

物理的記述 |

deliquesent powder with no odou |

溶解性 |

freely soluble in water, solvents, oils slightly soluble (in ethanol) |

同義語 |

POTASSIUM 2-(2-ETHOXYETHOXY)PROPANOATE |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。